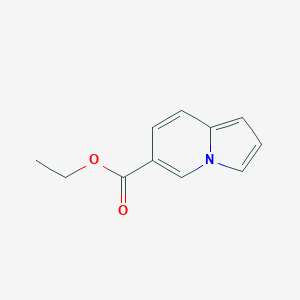

Ethyl indolizine-6-carboxylate

Description

Overview of the Indolizine (B1195054) Scaffold in Heterocyclic Chemistry

Indolizine, also known as pyrrolo[1,2-a]pyridine, is a heterocyclic aromatic compound consisting of a fused pyridine (B92270) and pyrrole (B145914) ring system where the nitrogen atom is at the bridgehead position. ijettjournal.orgwikipedia.org This arrangement results in a 10-π electron aromatic system, making it an isomer of the more common indole (B1671886). globalresearchonline.netderpharmachemica.com The unique electronic structure and planarity of the indolizine core contribute to its distinct chemical and physical properties, including fluorescence. derpharmachemica.comderpharmachemica.com

The indolizine nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. derpharmachemica.comderpharmachemica.com Derivatives of indolizine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. globalresearchonline.netderpharmachemica.comresearchgate.netiiarjournals.org The reactivity of the indolizine ring is characterized by a susceptibility to electrophilic substitution, primarily at the C-1 and C-3 positions of the five-membered ring. jbclinpharm.org

Historical Context of Indolizine Synthesis and Development

The journey into indolizine chemistry began in the late 19th and early 20th centuries. In 1890, Angeli first reported a compound related to the indolizine family. jbclinpharm.org However, the first definitive synthesis of the parent indolizine molecule is credited to Scholtz in 1912. ijettjournal.orgjbclinpharm.org Scholtz's method involved the high-temperature reaction of 2-methylpyridine (B31789) with acetic anhydride (B1165640), which produced a compound he named "picolide." jbclinpharm.orgjbclinpharm.org Subsequent hydrolysis of this intermediate yielded the indolizine core. jbclinpharm.orgjbclinpharm.org

A significant advancement in indolizine synthesis was the development of the Tschitschibabin (or Chichibabin) reaction. beilstein-journals.orgd-nb.info This method typically involves the base-mediated cyclization of N-(cyanomethyl)pyridinium or related pyridinium (B92312) salts. beilstein-journals.orgd-nb.info The Tschitschibabin reaction and its modifications have become a versatile and widely used strategy for the preparation of a diverse range of substituted indolizines. jbclinpharm.orgbeilstein-journals.org Over the years, other synthetic routes, such as 1,3-dipolar cycloaddition reactions and various cyclization strategies, have further expanded the accessibility and structural diversity of the indolizine family. ijettjournal.orgjbclinpharm.orgnih.gov

Structural Significance of Ester-Substituted Indolizines, including Ethyl Indolizine-6-carboxylate

The synthesis of ester-substituted indolizines can be achieved through various methods, including modifications of the Tschitschibabin reaction and cycloaddition approaches. jbclinpharm.orgresearchgate.net For instance, the reaction of pyridine derivatives with electron-deficient alkynes is a common strategy to introduce ester functionalities. asianpubs.org The presence of the ester group can modulate the reactivity of the indolizine ring and provide a handle for subsequent chemical transformations, allowing for the creation of more complex molecules. The specific placement of the ethyl carboxylate group at the 6-position influences the electron density distribution across the bicyclic system, which can, in turn, affect its biological activity and physical properties.

Research Landscape and Potential Applications of Indolizine Esters

Indolizine esters, including ethyl indolizine-6-carboxylate and its isomers, are subjects of ongoing research due to their diverse potential applications. globalresearchonline.netresearchgate.net These compounds have been investigated for a range of biological activities.

Table 1: Investigated Biological Activities of Indolizine Derivatives

| Biological Activity | Description | References |

| Anticancer | Indolizine derivatives have shown cytotoxic effects against various cancer cell lines. globalresearchonline.netbohrium.comnih.gov | globalresearchonline.netbohrium.comnih.gov |

| Anti-inflammatory | Certain indolizine compounds have demonstrated potential as anti-inflammatory agents. globalresearchonline.netresearchgate.net | globalresearchonline.netresearchgate.net |

| Antimicrobial | The indolizine scaffold is a component of compounds with activity against bacteria and fungi. globalresearchonline.netresearchgate.net | globalresearchonline.netresearchgate.net |

| Antioxidant | Some indolizine derivatives exhibit antioxidant properties. | derpharmachemica.com |

| Enzyme Inhibition | Indolizine-based molecules have been studied as inhibitors of various enzymes. | ijper.org |

Beyond their pharmacological potential, the fluorescent properties of many indolizine derivatives make them attractive for applications in materials science. derpharmachemica.comchim.it They have been explored as components in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging. researchgate.netchim.it The ability to tune the electronic properties of the indolizine core through the introduction of substituents like esters is crucial for developing materials with specific optical and electronic characteristics. chim.it

The research into ethyl indolizine-6-carboxylate and other indolizine esters continues to be an active area, with studies focusing on the development of new synthetic methodologies, the exploration of their full therapeutic potential, and the investigation of their utility in advanced materials. nih.govbohrium.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl indolizine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-6-10-4-3-7-12(10)8-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBMCHDDNXBKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626514 | |

| Record name | Ethyl indolizine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66182-01-2 | |

| Record name | Ethyl indolizine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of Ethyl Indolizine 6 Carboxylate Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized indolizine (B1195054) derivatives. Techniques such as NMR, IR, and HRMS offer detailed insights into the electronic environment of atoms, the nature of chemical bonds, and the exact molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of indolizine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectra of ethyl indolizine carboxylates, the protons on the indolizine core typically appear in the aromatic region. For instance, in ethyl indolizine-7-carboxylate, the proton signals for the indolizine ring are observed at δ 8.20 (s, 1H), 7.89 (d, 1H), 7.42 (s, 1H), 7.05 (d, 1H), 6.87 (s, 1H), and 6.71 (s, 1H). clockss.org The ethyl ester protons exhibit a characteristic quartet around δ 4.3-4.4 ppm and a triplet around δ 1.4 ppm. clockss.orgrsc.org The specific chemical shifts of the indolizine protons are influenced by the position and nature of substituents. Electron-withdrawing groups, such as an ester at the C-2 position, tend to deshield the aromatic protons, causing them to resonate at higher chemical shifts (δ 6.13–7.55 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In ethyl indolizine-7-carboxylate, the carbon signals for the indolizine ring appear at δ 131.5, 124.3, 123.1, 118.6, 115.3, 115.1, 109.4, and 104.4. clockss.org The carbonyl carbon of the ester group is a key indicator, typically resonating in the range of δ 164-167 ppm. clockss.orgbeilstein-journals.org The position of the ester group influences the carbonyl carbon's chemical shift; for example, ¹³C NMR data shows a greater deshielding effect for methyl esters (169.5 ppm) compared to ethyl esters (167.0 ppm) due to differences in electron donation from the alkyl group. The chemical shifts for the carbon atoms within the indolizine moiety are highly dependent on the nature and position of various substituents. beilstein-journals.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For ethyl indolizine-6-carboxylate analogs, the most prominent absorption band is that of the ester carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1720 cm⁻¹. clockss.orgresearchgate.net For example, ethyl indolizine-7-carboxylate shows a strong C=O stretch at 1706 cm⁻¹, while a 2,3-dibromo substituted analog shows this stretch at 1711 cm⁻¹. clockss.org Other characteristic bands include C-H stretching vibrations from the aromatic rings and the ethyl group (around 2900-3150 cm⁻¹) and C-O stretching of the ester group (around 1000-1300 cm⁻¹). clockss.org The precise frequencies of these vibrations can provide further structural clues about the electronic environment within the molecule.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound with high accuracy. It provides an exact mass measurement, which can be used to confirm the molecular formula of the synthesized indolizine esters. mdpi.comrsc.org This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. For various ethyl indolizine carboxylate analogs, HRMS data has been reported, consistently showing a very small deviation (often within ±5 ppm) between the calculated and found mass values, thereby confirming their proposed structures. clockss.orgcam.ac.uktandfonline.com For example, the calculated mass for the [M+H]⁺ ion of ethyl indolizine-7-carboxylate (C₁₁H₁₂NO₂) is 190.2185, with the found mass being 190.2188. clockss.org

X-ray Crystallography and Molecular Architecture Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and dihedral angles, offering unparalleled insight into the molecular architecture of ethyl indolizine-carboxylate analogs. nih.govnih.gov

Single-crystal X-ray diffraction studies of indolizine derivatives have revealed detailed information about their geometric parameters. nih.govconicet.gov.ar The bond lengths within the indolizine core are consistent with its aromatic character, typically falling between those of standard single and double bonds. vulcanchem.com For example, C-C bond lengths in the indolizine core generally range from 1.36 to 1.42 Å. vulcanchem.com In one specific indolizine structure, the bond lengths in the five-membered pyrrole-like ring were N-C5 (1.360(4) Å), C5-C4 (1.449(5) Å), C4-C3 (1.336(5) Å), C3-C2 (1.458(4) Å), and C2-N (implied). xmu.edu.cn The bond angles within the fused ring system deviate slightly from the ideal 120° for sp² hybridized carbons and 108° for the five-membered ring, accommodating the strain of the fused bicyclic system. The geometry around the ester substituent is also well-defined, with bond lengths and angles typical for an ethyl carboxylate group.

Computational and Theoretical Investigations of Ethyl Indolizine 6 Carboxylate and Indolizine Esters

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as an indolizine (B1195054) ester, and its biological target, typically a protein.

Molecular docking studies have been instrumental in identifying the specific interactions between indolizine esters and their target proteins. For instance, in the context of anti-tubercular research, derivatives of ethyl 3-benzoylindolizine-1-carboxylate have been docked into the active site of the enoyl acyl carrier reductase (InhA) of Mycobacterium tuberculosis. These studies revealed that the compounds' binding affinity is influenced by various interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net One study reported a docking score of -8.5 Kcal/mol for a particularly active compound, indicating a strong binding affinity. researchgate.net

Similarly, in the pursuit of novel anti-inflammatory agents, indolizine analogues have been designed as cyclooxygenase-2 (COX-2) inhibitors. ijper.org Docking studies of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates demonstrated that their inhibitory activity is correlated with their ability to fit into the COX-2 active site, with hydrophobic interactions playing a crucial role. ijper.org The cis configuration of these indolizine derivatives was found to result in a stable conformation similar to that of the known COX-2 inhibitor, Indomethacin (B1671933). ijper.org

The binding affinities of various indolizine esters against different targets have been quantified using docking scores or calculated inhibitory constants (pIC50). For example, a series of ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylate derivatives were evaluated as potential anti-tubercular agents, with one compound showing a strong binding affinity of -9.0 kcal/mol towards the malate (B86768) synthase target (5CBB). researchgate.net

| Compound Series | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Ethyl 3-benzoylindolizine-1-carboxylate analogues | Enoyl acyl carrier reductase (InhA) | Active compound showed a docking score of -8.5 Kcal/mol. | researchgate.net |

| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates | Cyclooxygenase-2 (COX-2) | Cis configuration led to stable conformation similar to Indomethacin. Hydrophobic interactions were key. | ijper.org |

| Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylate derivatives | Malate synthase (5CBB) | A derivative exhibited a binding affinity of -9.0 kcal/mol. | researchgate.net |

Computational approaches, particularly molecular docking, have been pivotal in identifying potential biological targets for indolizine esters. For a series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues with larvicidal activity against Anopheles arabiensis, molecular docking suggested that the larval Acetylcholinesterase (AChE) enzyme and the Sterol Carrier Protein-2 (SCP-2) could be potential targets. tandfonline.comnih.gov

In another study focused on anti-malarial agents, docking studies on ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylates against six known anti-malarial targets revealed significant binding affinities to calcium-dependent protein kinase-1 (4JBV) and acetylcholinesterase from the malaria vector (6ARY). nih.gov This highlights the utility of in silico screening to propose mechanisms of action for novel bioactive compounds.

Furthermore, for indolizine derivatives showing anti-tubercular activity, computational target identification pointed towards malate synthase (PDB: 5CBB) as a potential molecular target. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules. In the context of indolizine esters, MD simulations provide insights into the conformational changes and stability of the ligand-protein complex over time.

For instance, MD simulations of ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylates docked into the binding pockets of the anti-malarial targets 4JBV and 6ARY were conducted for 300 nanoseconds. nih.gov The stability of the compounds within the binding sites was confirmed by analyzing the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bonding patterns, reinforcing the reliability of the docking results. nih.gov

Similarly, MD simulations have been employed to confirm the stability of 7-(trifluoromethyl)indolizine derivatives complexed with the Mosquito Juvenile Hormone-Binding Protein (5V13), a potential larvicidal target. malariaworld.org These simulations are crucial for validating the static picture provided by molecular docking and for understanding the dynamic nature of the ligand-receptor interactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of indolizine esters, DFT calculations have been applied to understand their physicochemical properties and to elucidate reaction mechanisms.

DFT studies, often using the B3LYP/6-311+ level of theory, have been employed to calculate properties like the electrostatic potential of novel indazole derivatives, which share some structural similarities with indolizines. nih.gov Theoretical analysis of pyrano[2,3-b]indolizine-based coumarin (B35378) analogs using DFT and Time-Dependent DFT (TDDFT) with the O3LYP/6-31G(d,p) functional has been used to corroborate experimental spectral data by optimizing molecular structures in their ground and excited states. rsc.org

While specific DFT studies on the reaction mechanism for the formation of ethyl indolizine-6-carboxylate were not found in the provided search results, the general synthetic route for many indolizine derivatives involves a [3+2] cycloaddition reaction. nih.gov DFT calculations are well-suited to model such pericyclic reactions, providing insights into the transition state energies and the stereochemical outcomes.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery. In silico ADME prediction tools are widely used to evaluate the pharmacokinetic profile of novel compounds, including indolizine esters.

Studies on various series of indolizine derivatives have incorporated in silico ADME predictions. For example, the ADME profiles of 7-(trifluoromethyl)indolizine derivatives were analyzed, revealing favorable properties such as high oral bioavailability, good permeability, and low toxicity. malariaworld.org Similarly, for a series of anti-inflammatory indolizine derivatives, in silico ADME analysis predicted good gastrointestinal tract and blood-brain barrier absorption. researchgate.net

For ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylate derivatives, ADME predictions indicated high intestinal absorption in humans (over 92%). researchgate.net These predictions help in prioritizing compounds with desirable drug-like properties for further experimental validation.

| Compound Series | Predicted ADME Properties | Reference |

|---|---|---|

| 7-(Trifluoromethyl)indolizine derivatives | High oral bioavailability, good permeability, low toxicity. | malariaworld.org |

| Anti-inflammatory indolizine derivatives | Good gastrointestinal tract and blood-brain barrier absorption. | researchgate.net |

| Ethyl 3-benzoyl-6,8-dichloroindolizine-1-carboxylate derivatives | High intestinal absorption in humans (>92%). | researchgate.net |

Structure-Activity Relationship (SAR) Analysis and Rational Design

Structure-Activity Relationship (SAR) analysis is the study of how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in SAR studies, guiding the rational design of more potent and selective analogues.

For indolizine esters, SAR analyses have been conducted based on experimental data and computational predictions. For example, in a series of 7-(trifluoromethyl)indolizine derivatives with larvicidal activity, SAR analysis revealed that the presence of halogens or other electron-withdrawing groups at the para position of the benzoyl group was crucial for their activity. malariaworld.org

In the context of COX-2 inhibitors, the influence of substituents at various positions of the indolizine core has been systematically studied. researchgate.netsemanticscholar.org The presence of an ethyl ester at the 1- and 2-positions, an ethyl group at the 2-position, and different substituents on the benzoyl ring at the 3-position were all found to impact the biological activity. researchgate.net These insights, often supported by molecular docking, allow for the rational design of new derivatives with enhanced bioactivity. For instance, the understanding that hydrophobic interactions are key for COX-2 inhibition has guided the synthesis of analogues with improved inhibitory potency.

Derivatives and Structural Modifications of Ethyl Indolizine 6 Carboxylate

Synthesis and Activity of Substituted Ethyl Indolizine-X-carboxylates (where X ≠ 6)

The synthesis of substituted ethyl indolizine (B1195054) carboxylates, where the ester group is located at positions 1, 2, 3, 7, or 8, is often achieved through 1,3-dipolar cycloaddition reactions. This method typically involves the reaction of a substituted pyridinium (B92312) ylide with an electron-deficient alkyne, such as ethyl propiolate. The specific substitution pattern on the final indolizine product is dictated by the substituents on the initial pyridine (B92270) and the other reactants.

Ethyl Indolizine-1-carboxylates:

A significant amount of research has focused on derivatives of ethyl indolizine-1-carboxylate. For instance, a series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues were synthesized via a 1,3-dipolar cycloaddition of 4-(piperidin-1-yl)pyridine and phenacyl bromides with ethyl propiolate. tandfonline.com Several of these compounds demonstrated notable larvicidal activity against Anopheles arabiensis, the primary malaria vector. tandfonline.com Specifically, compounds with chloro, bromo, methyl, and methoxy (B1213986) substituents on the benzoyl ring showed mortality rates ranging from 71% to 81%. tandfonline.com

In another study, a series of ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates were synthesized and evaluated for their in vitro anticancer activity. asianpubs.orgresearchgate.net The synthesis involved the reaction between 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide and various substituted alkynes. asianpubs.orgresearchgate.net Certain compounds from this series exhibited significant anticancer activity against a panel of human tumor cell lines. asianpubs.org

Furthermore, novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives have been synthesized and shown to possess significant anti-inflammatory properties. nih.gov These compounds were found to selectively target and reduce the levels of COX-2 enzyme, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Ethyl Indolizine-7-carboxylates:

Researchers have also explored the synthesis of indolizines with the ester group at the 7-position. In one approach, diethyl 3-benzoylindolizine-1,7-dicarboxylates were synthesized as part of an investigation into potential anticancer agents. mdpi.com The synthesis was based on a [3+2] cycloaddition of cycloimmonium ylides to ethyl propiolate. mdpi.com One derivative from this series showed strong growth-inhibitory activity across multiple cancer cell lines. mdpi.com

The following table summarizes the biological activities of select ethyl indolizine-x-carboxylate derivatives.

| Compound Series | Ester Position (X) | Substituents | Biological Activity |

| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylates | 1 | Varied on benzoyl ring (e.g., -Cl, -Br, -CH₃, -OCH₃) | Larvicidal against Anopheles arabiensis tandfonline.com |

| Ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates | 1 | Varied at C2 and on benzoyl ring | Anticancer asianpubs.org |

| Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylates | 1 | Varied on benzoyl ring | Anti-inflammatory (COX-2, TNF-α, IL-6 inhibition) nih.gov |

| Diethyl 3-benzoylindolizine-1,7-dicarboxylates | 1, 7 | Benzoyl at C3 | Anticancer mdpi.com |

Influence of Substituent Position and Nature on Biological Activity

The biological activity of indolizine esters is highly dependent on the position and electronic nature of the substituents on both the pyridine and pyrrole (B145914) rings of the scaffold. Structure-activity relationship (SAR) studies have provided valuable insights into how these modifications influence therapeutic effects.

Influence on Anti-inflammatory Activity: For the 7-(Trifluoromethyl) substituted indolizine-1-carboxylate series, the nature of the substituent on the C3-benzoyl group played a critical role in their anti-inflammatory activity. nih.gov For example, a derivative with a 4-chloro substituent on the benzoyl ring (compound 4d) was found to significantly reduce COX-2 enzyme levels more effectively than the standard drug, indomethacin (B1671933). nih.gov Other derivatives with 4-bromo (4e), 4-methyl (4f), and unsubstituted benzoyl (4a) groups were potent in reducing TNF-α levels, while those with 4-methyl (4f), 4-methoxy (4g), and 4-chloro (4d) substituents effectively lowered IL-6 levels. nih.gov This indicates that electron-withdrawing and moderately electron-donating groups on the benzoyl ring can enhance different aspects of anti-inflammatory activity.

Influence on Anticancer Activity: In a series of indolizines functionalized with bromine or an ethyl ester on the pyridine ring, the position of these substituents was crucial for anticancer activity. mdpi.com For instance, ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate (compound 5c) showed promising inhibitory activity against several cancer cell lines, including lung and brain cancer. mdpi.com Its regioisomer, ethyl 8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate (6c), also exhibited strong growth-inhibitory activity. mdpi.com This highlights that halogen placement at either the C6 or C8 position can confer significant cytotoxic potential. Furthermore, replacing the bromine with an ethyl ester at the C7 position, as in diethyl 3-benzoylindolizine-1,7-dicarboxylate (7g), also resulted in a compound with potent growth-inhibitory effects. mdpi.com The SAR studies suggest that the presence of electron-withdrawing groups on the pyridine ring contributes to the observed anticancer effects. nih.gov

Design Principles for Novel Indolizine Scaffolds with Ester Functionalities

The design of novel indolizine scaffolds incorporating ester functionalities is guided by several key principles aimed at optimizing their drug-like properties and biological target interactions. These principles often involve computational modeling, SAR analysis, and the application of concepts like bioisosteric replacement.

Scaffold Hopping and Bioisosteric Replacement: A primary design strategy involves using the indolizine nucleus as a "privileged scaffold," which is a molecular framework capable of providing ligands for diverse biological targets. The design process often starts with a known active compound, sometimes with a different core structure, and then "hops" to the indolizine scaffold while maintaining key pharmacophoric features. For example, the structural similarity between certain indolizine derivatives and the COX-2 inhibitor indomethacin has guided the design of new anti-inflammatory agents. researchgate.net

Bioisosteric replacement is another crucial tool, where one functional group is exchanged for another with similar physical or chemical properties to improve potency, alter selectivity, or optimize pharmacokinetic properties. cambridgemedchemconsulting.comnih.govnih.gov In the context of indolizine esters, the ester group itself can be replaced by bioisosteres like oxadiazoles (B1248032) to enhance metabolic stability while mimicking the necessary electronic and steric properties for receptor binding. cambridgemedchemconsulting.com

Computational and Quantum Mechanical Design: Modern drug design heavily relies on computational methods. Quantum mechanical calculations and time-dependent density-functional theory (TD-DFT) are used to predict the electronic and photophysical properties of new scaffolds. acs.orgacs.org This allows for the rational design of molecules with specific characteristics. For instance, by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, chemists can strategically place substituents to fine-tune the molecule's properties for a desired application, such as creating fluorescent probes for bioimaging. acs.org Molecular docking studies are also routinely employed to predict how newly designed indolizine derivatives will bind to their target proteins, such as COX-2 enzymes or tubulin, providing insights into the specific interactions that confer biological activity. nih.govmdpi.comresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research on Ethyl Indolizine-6-carboxylate and Related Esters

Research on indolizine (B1195054) esters, including derivatives related to ethyl indolizine-6-carboxylate, has primarily focused on the synthesis of novel analogs and the evaluation of their biological activities. The indolizine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. tandfonline.com While specific studies on ethyl indolizine-6-carboxylate are not extensively detailed in the provided results, a significant body of research exists on other indolizine esters, particularly those with ester functionalities at the C-1, C-2, and C-3 positions.

A common and versatile method for synthesizing the indolizine skeleton is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkynes, such as ethyl propiolate. mdpi.comijettjournal.org This approach allows for the introduction of an ethyl carboxylate group at various positions on the indolizine ring. Modifications of this method, including metal-catalyzed and one-pot procedures, have been developed to improve yields and create a diverse range of substituted indolizine esters. ynu.edu.cnorganic-chemistry.org For instance, the reaction of 4-acetyl-1-[2-(substituted phenyl)-2-oxoethyl]pyridin-1-ium bromide with substituted alkynes yields various ethyl indolizine-1-carboxylates. asianpubs.org

The biological evaluation of indolizine esters has revealed a wide spectrum of pharmacological activities. ijettjournal.orgnih.gov Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. tandfonline.commdpi.comnih.gov For example, certain ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives have shown significant anti-inflammatory properties by targeting COX-2, TNF-α, and IL-6. nih.gov Similarly, indolizine-1-carboxylate derivatives have been investigated for their ability to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. tandfonline.com The position and nature of substituents on the indolizine ring, including the ester group, have been shown to be critical for biological activity. tandfonline.comtaylorandfrancis.com

Below is a table summarizing research findings on various ethyl indolizine carboxylate derivatives.

| Compound Series | Synthesis Method | Key Research Findings | Reported Biological Activity |

| Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylates | One-pot reaction | Selectively target COX-2, TNF-α, and IL-6. nih.gov | Anti-inflammatory nih.gov |

| Ethyl 7-acetyl-2,3-disubstituted-indolizine-1-carboxylates | 1,3-dipolar cycloaddition | Showed significant in vitro anticancer activity. asianpubs.org | Anticancer asianpubs.org |

| Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | 1,3-dipolar cycloaddition | Exhibited strong cytostatic activity across multiple cancer cell lines. mdpi.com | Anticancer mdpi.com |

| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylates | 1,3-dipolar cycloaddition | Demonstrated notable larval mortality rates against Anopheles arabiensis. tandfonline.com | Larvicidal tandfonline.com |

Emerging Trends in Indolizine Ester Synthesis and Derivatization

The synthesis of indolizine esters is evolving with several emerging trends focused on efficiency, diversity, and sustainability. ijettjournal.org These new strategies aim to overcome the limitations of classical methods like the Scholtz or Chichibabin reactions, enabling the creation of more complex and densely functionalized indolizine scaffolds. rsc.orgresearchgate.net

Key emerging trends include:

Radical-Induced Synthesis: Radical cyclization and cross-coupling reactions are gaining attention for their efficiency in constructing the indolizine ring and forming C-C or C-X bonds. researchgate.netnih.gov These methods offer high atom- and step-economy. nih.gov

Metal-Catalyzed Transformations: Transition metals such as palladium, copper, gold, and rhodium are increasingly used to catalyze the synthesis of indolizines. ijettjournal.orgresearchgate.net These catalysts enable novel reaction pathways, including cycloisomerization of azaheterocycles with propargylic substituents and oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives. ijettjournal.orgorganic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign methods for indolizine synthesis. ijettjournal.org This includes the use of microwave irradiation, which can reduce reaction times and improve yields, and the development of solvent-free, one-pot multicomponent reactions. ijettjournal.orgresearchgate.net For example, a three-component reaction using a sustainable biobased catalyst has been developed for the room-temperature synthesis of indolizines. researchgate.net

Domino and Cascade Reactions: One-pot domino or cascade reactions, which involve multiple bond-forming events in a single operation, are being developed to streamline the synthesis of complex indolizine derivatives. researchgate.net For instance, a transition metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been reported. researchgate.net

Late-Stage Functionalization: To rapidly generate analogs for biological screening, late-stage functionalization of the pre-formed indolizine core is a key strategy. This approach has been used to optimize the anticancer activity of indolizine lactones, leading to analogues with significantly higher potency. nih.gov

These advanced synthetic methodologies are expanding the chemical space of accessible indolizine esters, facilitating the exploration of their structure-activity relationships and potential applications. rsc.org

Potential for Further Exploration of Biological Targets and Mechanisms

The diverse biological activities reported for indolizine esters suggest that this class of compounds has significant potential for further pharmacological exploration. nih.govchim.it Current research has identified a range of activities, but the underlying mechanisms of action and the full spectrum of potential biological targets remain largely to be elucidated.

Potential areas for future research include:

Anticancer Therapies: While many indolizine derivatives have shown potent anticancer activity, further studies are needed to identify their specific molecular targets. mdpi.comnih.gov Beyond tubulin polymerization inhibition, exploring their effects on other cancer-related pathways, such as cell cycle regulation, apoptosis, and signal transduction cascades, could reveal novel mechanisms. tandfonline.com The selectivity of these compounds for cancer cells over normal cells is another critical area for investigation. nih.gov

Neurodegenerative and Psychiatric Disorders: A series of indolizine derivatives have been identified as potent agonists of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a promising target for treating cognitive impairments in conditions like schizophrenia and Alzheimer's disease. nih.gov Further exploration of the structure-activity relationships could lead to the development of more potent and selective α7 nAChR agonists. nih.gov

Anti-inflammatory Agents: The discovery of indolizine esters that inhibit COX-2, TNF-α, and IL-6 highlights their potential as anti-inflammatory drugs. nih.gov Investigating their effects on other inflammatory mediators and signaling pathways, such as the NF-κB pathway, could provide a more comprehensive understanding of their anti-inflammatory mechanisms.

Antimicrobial Agents: Indolizine derivatives have demonstrated activity against various microbes, including Mycobacterium tuberculosis. taylorandfrancis.comresearchgate.net The identification of their specific microbial targets, such as enzymes like mycobacterial InhA, is crucial for developing them into effective anti-infective agents. taylorandfrancis.com Further screening against a broader range of pathogens, including drug-resistant strains, is also warranted. researchgate.net

Enzyme Inhibition: The indolizine scaffold has been shown to be effective in inhibiting various enzymes, including farnesyltransferase and aromatase. researchgate.net Systematic screening of indolizine ester libraries against different classes of enzymes could uncover new and potent inhibitors for various diseases.

A summary of potential biological targets for indolizine esters is presented in the table below.

| Therapeutic Area | Potential Biological Targets | Potential Mechanisms |

| Oncology | Tubulin, Protein Kinases, Apoptotic Pathway Proteins | Inhibition of cell proliferation, induction of apoptosis, anti-angiogenesis mdpi.comnih.gov |

| Neurology | α7 Nicotinic Acetylcholine Receptor | Agonism to improve cognitive function nih.gov |

| Inflammation | COX-2, TNF-α, IL-6 | Inhibition of pro-inflammatory cytokine and enzyme production nih.gov |

| Infectious Diseases | Mycobacterial InhA, Other Microbial Enzymes | Inhibition of essential microbial metabolic pathways taylorandfrancis.com |

Future Prospects in Material Science and Other Industrial Applications

Beyond their pharmacological potential, the unique electronic and optical properties of the indolizine ring system open up promising avenues for their application in material science and other industries. researchgate.netnih.gov The delocalized 10π-electron system of the indolizine core can give rise to interesting photophysical behaviors, such as strong fluorescence. researchgate.netscispace.com

Future prospects in non-biological applications include:

Organic Electronics: The π-conjugated nature of indolizines makes them attractive candidates for use in organic electronic devices. chim.it By modifying the indolizine core with various substituents, it is possible to tune their electronic properties, such as the HOMO-LUMO gap. acs.orgchemrxiv.org This could lead to their use as electroluminescent materials in organic light-emitting diodes (OLEDs) or as semiconductors in organic field-effect transistors (OFETs). chim.itchemrxiv.org Recently, π-expanded indoloindolizines have been designed and shown to have competitive performance with ambipolar charge transport properties in OFETs. chemrxiv.org

Dyes and Pigments: The strong fluorescence and vivid colors exhibited by some indolizine derivatives make them suitable for use as dyes and pigments. chim.itchemrxiv.org Their resistance to light and heat is an advantageous property for these applications.

Sensors and Probes: The fluorescence of indolizine compounds can be sensitive to their local environment, which could be exploited for the development of chemical sensors. chim.it For example, indolizine-based fluorescent probes could be designed to detect specific ions or molecules.

Industrial Agents: Indolizines have also found applications as fabric brightening agents and photographic sensitizers, indicating their utility in various industrial processes.

The ability to systematically modify the indolizine structure through modern synthetic methods provides a powerful tool for fine-tuning their properties for specific material science applications. rsc.org The continued development of new synthetic routes will undoubtedly accelerate the exploration of indolizine esters in these exciting and technologically important fields. acs.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Ethyl indolizine-6-carboxylate with high purity?

- Methodological Answer : Synthesis typically involves cyclization reactions of pyridine derivatives with activated esters. For example, Sandeep et al. (2016a) utilized a water-based solvent system for greener synthesis, achieving yields >80% under reflux at 90°C for 12 hours. Key steps include:

- Use of ethyl chloroacetate as an esterifying agent.

- Purification via column chromatography (silica gel, hexane:ethyl acetate 7:3).

- Characterization by -NMR and HPLC (>98% purity) .

- Data Table :

| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | Water | 90 | 82 | 98 | Sandeep et al. (2016a) |

| Condensation | Ethanol | 70 | 75 | 95 | NIST |

Q. How can researchers characterize the physicochemical properties of Ethyl indolizine-6-carboxylate?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. Indole-6-carboxylic acid derivatives (e.g., CAS 1670-82-2) exhibit high melting points (~256–259°C), suggesting similar thermal stability for the ethyl ester .

- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and water. Record partition coefficients (logP) via HPLC to assess hydrophobicity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for Ethyl indolizine-6-carboxylate derivatives?

- Methodological Answer :

- Cross-Validation : Compare -NMR and X-ray crystallography data (if available) to confirm bond angles and electronic environments. For example, SHELXL refinement can resolve discrepancies in crystallographic data .

- Error Analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and replicate experiments to distinguish artifacts from structural anomalies .

Q. How can computational models predict the bioactivity of Ethyl indolizine-6-carboxylate analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., with kinase targets). Optimize force fields for indolizine scaffolds to improve binding affinity predictions.

- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and electron-transfer potential. Studies on similar indolizines show correlations between HOMO localization and antibacterial activity .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in Ethyl indolizine-6-carboxylate toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., IC determination). Use software like GraphPad Prism for parameter optimization.

- Uncertainty Quantification : Apply Monte Carlo simulations to account for variability in cell viability assays. Report 95% confidence intervals for EC values .

Methodological Best Practices

- Data Reproducibility : Document reagent sources (e.g., CAS 771-50-6 for indole-5-carboxylic acid analogs ), storage conditions (-20°C for esters), and instrument calibration protocols .

- Ethical Compliance : Adhere to safety guidelines for handling hazardous intermediates (e.g., isobutyl indazole esters ) and disclose conflicts of interest per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.